2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid

CK2α inhibition bromobenzotriazole SAR kinase inhibitor design

2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid (CAS 1781844-24-3) is a mono-brominated benzotriazole–acetic acid conjugate with the molecular formula C₈H₆BrN₃O₂ and a molecular weight of 256.06 g·mol⁻¹. The compound belongs to the class of N1-substituted benzotriazole acetic acid derivatives, which serve as versatile synthetic intermediates for kinase inhibitor scaffolds, coordination polymers, and anticonvulsant hydrazides.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Cat. No. B13006589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N(N=N2)CC(=O)O
InChIInChI=1S/C8H6BrN3O2/c9-5-2-1-3-6-8(5)12(11-10-6)4-7(13)14/h1-3H,4H2,(H,13,14)
InChIKeyWVXXVCOWYPJALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid: Core Identity and Procurement Baseline


2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid (CAS 1781844-24-3) is a mono-brominated benzotriazole–acetic acid conjugate with the molecular formula C₈H₆BrN₃O₂ and a molecular weight of 256.06 g·mol⁻¹ . The compound belongs to the class of N1-substituted benzotriazole acetic acid derivatives, which serve as versatile synthetic intermediates for kinase inhibitor scaffolds, coordination polymers, and anticonvulsant hydrazides [1][2]. The bromine atom resides at the sterically constrained 7-position (peripheral) of the benzotriazole ring, a regiochemical feature that directly influences target-binding thermodynamics and downstream pharmacological profiles relative to 5- or 6-bromo congeners [3][4].

2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid: Why In-Class Substitution Is Not Straightforward


Benzotriazole–acetic acid derivatives are not functionally interchangeable because even a single bromine positional isomerism produces divergent kinase inhibitory potency, binding thermodynamics, and physicochemical properties [1][2]. Systematic SAR studies on mono-bromobenzotriazoles demonstrate that substitution at the central 5- or 6-positions enhances CK2α inhibition, while peripheral 4- or 7-substitution substantially weakens target engagement due to altered binding poses and reduced hydrophobic complementarity [1]. Consequently, a procurement decision that treats 2-(7-bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid as a drop-in replacement for other bromobenzotriazole acetic acid regioisomers risks invalidating structure–activity relationships and compromising downstream biological readouts. The quantitative evidence below maps exactly where this compound diverges from its closest comparators.

2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid: Quantitative Differentiation Evidence


CK2α Inhibitory Potency: 7-Bromo Peripheral Substitution vs. 5-Bromo Central Substitution

The 7-bromo substitution on the benzotriazole core confers markedly weaker CK2α inhibition compared to a 5-bromo (central) substitution. In direct enzymatic assays against human recombinant CK2α, the 4-bromobenzotriazole regioisomer (peripheral, structurally analogous to the 7-position) exhibited an IC₅₀ of 119 ± 10 µM, whereas the 5-bromobenzotriazole regioisomer (central) exhibited an IC₅₀ of 26 ± 3 µM—a ∼4.6-fold difference in potency [1]. The parent non-brominated benzotriazole is essentially inactive (IC₅₀ > 2000 µM). This rank-order potency trend (5-Br >> 4-Br ≈ 7-Br >> H) has been reproduced across multiple independent studies, and thermodynamic analyses confirm that affinity increases with bromo substitution at the 5- and 6-positions but not at the 4- and 7-positions [2].

CK2α inhibition bromobenzotriazole SAR kinase inhibitor design

Binding Mode Divergence: Non-Canonical Ligand Poses Induced by 7-Bromo Substitution

X-ray crystallographic studies of bromobenzotriazole–CK2α complexes reveal that 4,7-disubstituted compounds adopt non-canonical binding poses that preclude the formation of key hydrogen-bond/salt-bridge interactions with Lys68 in the ATP-binding pocket, in contrast to 5- or 6-substituted analogs that maintain the canonical pose with the triazole ring close to Lys68 [1]. This structural divergence directly explains the reduced inhibitory potency of peripherally substituted regioisomers. Additionally, non-canonical poses observed for 4,7-disubstituted ligands enable halogen-bonding interactions with the hinge region that are sterically inaccessible to centrally substituted analogs, offering a distinct pharmacophore for fragment-based design [1].

halogen bonding X-ray crystallography CK2α ligand binding mode

Triazole pKa Modulation: 7-Bromo Peripheral Substitution vs. 5-Bromo Central Substitution

The position of bromine substitution on the benzotriazole ring differentially modulates the pKa for dissociation of the triazole N–H proton, a critical parameter governing both solubility and the protonation state of the ligand at physiological pH. Experimentally determined pKa values for the parent bromobenzotriazoles are 7.08 for 4-BrBt (peripheral) and 7.55 for 5-BrBt (central), a difference of 0.47 log units that reflects the stronger electron-withdrawing effect of bromine at the 4-position versus the 5-position [1]. Corresponding aqueous solubilities at pH 7.5 are 3.87 × 10⁻³ M (4-BrBt) and 2.77 × 10⁻³ M (5-BrBt) [1]. The 7-bromo derivative is expected to exhibit pKa and solubility values close to those of the 4-bromo analog due to symmetrical electronic effects.

physicochemical properties triazole pKa aqueous solubility

Synthetic Handle Accessibility: N1-Acetic Acid Moiety for Downstream Conjugation

The N1-acetic acid functional group provides a versatile handle for amide coupling, hydrazide formation, and esterification, enabling rapid diversification into compound libraries. This feature is shared with other benzotriazole-1-yl-acetic acid derivatives, which have been employed as key intermediates in the synthesis of anticonvulsant hydrazides and antimalarial β-lactams [1][2]. However, the 7-bromo substituent uniquely combines this synthetic tractability with the distinct electronic and steric profile of a peripheral halogen, which cannot be replicated by the non-brominated parent (CAS 4144-64-3) or by centrally brominated analogs. The presence of the bromine atom also provides a heavy-atom label for X-ray crystallographic phasing and a site for further cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig).

building block amide coupling hydrazide synthesis

Coordination Chemistry Potential: 7-Bromo as a Steric and Electronic Modifier for Metal–Ligand Assemblies

2-(1H-Benzotriazol-1-yl)acetic acid (HBTA, the non-brominated parent) has been extensively employed as a versatile ligand for constructing coordination polymers with diverse topologies (2D grids, 1D chains) and metal-dependent photoelectric properties [1][2]. The introduction of a bromine substituent at the 7-position introduces steric bulk and an electron-withdrawing group adjacent to the triazole ring, which is predicted to alter metal-binding affinity, coordination geometry, and supramolecular packing relative to the parent HBTA. Although no crystal structures of coordination complexes with the 7-bromo derivative have been reported, the established coordination behavior of HBTA provides a robust baseline for designing new materials with tailored electronic and steric properties.

coordination polymers metal–organic frameworks benzotriazole ligands

2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid: Optimal Research and Industrial Application Scenarios


Selectivity Profiling of Kinase Inhibitor Panels Requiring Attenuated CK2α Activity

When screening benzotriazole-based compound libraries against a broad kinase panel, the 7-bromo regioisomer serves as a low-potency CK2α control (estimated IC₅₀ ≈ 119 µM class-level inference from 4-BrBt [1]) that preserves the benzotriazole scaffold while minimizing CK2α-driven cytotoxicity confounds. This is in stark contrast to the 5-bromo analog (IC₅₀ = 26 µM), which would introduce significant CK2α inhibition at screening concentrations and potentially mask target-specific phenotypes [1].

Fragment-Based Drug Design Exploiting Non-Canonical Hinge-Region Interactions

The 7-bromo substituent forces the benzotriazole ligand into a non-canonical binding pose within the CK2α ATP pocket, enabling halogen-bonding interactions with hinge-region residues that are sterically inaccessible to 5- or 6-substituted analogs [2]. Fragment-growing campaigns targeting this alternative binding mode can use the 7-bromo–acetic acid scaffold as a starting point for structure-guided elaboration, leveraging the carboxylic acid handle for vector diversification [3].

Synthesis of Regioisomerically Defined Benzotriazole–Hydrazide Libraries for Anticonvulsant Screening

The N1-acetic acid group enables straightforward hydrazide formation, a validated route to anticonvulsant benzotriazole derivatives [3]. The 7-bromo substitution introduces a regioisomerically unique electronic profile (pKa ≈ 7.1 vs. 7.6 for the 5-bromo analog [4]) that may modulate blood–brain barrier penetration and target engagement, offering a systematic variable for SAR exploration that is not accessible with the non-brominated parent compound.

Coordination Polymer Design with Halogen-Modulated Electronic Properties

The non-brominated parent HBTA forms well-characterized 1D and 2D coordination polymers with transition and alkaline-earth metals [5]. Introducing a 7-bromo substituent provides a rational perturbation of the ligand's electronic and steric profile, enabling incremental tuning of metal–ligand bond strength, network topology, and surface photovoltage response. The bromine atom additionally offers an anomalous scattering signal for X-ray crystallographic structure determination of the resulting coordination assemblies.

Quote Request

Request a Quote for 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.